N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6- (5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Synthesis and Computational Studies
One study focused on the synthesis and characterization of compounds through a multi-component reaction, utilizing techniques like FT-IR, NMR, and X-ray diffraction. Computational chemistry methods supported the experimental results, exploring non-linear optical (NLO) properties and molecular docking analyses. These investigations suggest potential for anticancer activity by inhibiting tubulin polymerization, a crucial process in cell division (Jayarajan et al., 2019).
Antimicrobial Activity
Another research developed pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing significant antibacterial and antifungal activities. This synthesis pathway started from citrazinic acid, indicating the versatility of these compounds in developing antimicrobial agents (Hossan et al., 2012).
Antibacterial and Antifungal Agents
A study synthesized a series of 6-oxo-pyridine-3-carboxamide derivatives, evaluating them as antibacterial and antifungal agents. Some compounds displayed broad-spectrum antibacterial activity, highlighting the potential of these compounds in addressing microbial resistance (El-Sehrawi et al., 2015).
Anticancer and Antimicrobial Activities
Enaminones served as building blocks for synthesizing substituted pyrazoles, which were evaluated for their antitumor and antimicrobial activities. This work underscores the therapeutic potential of such compounds in cancer treatment and infection control (Riyadh, 2011).
Organocatalytic Synthesis for Medicinal Chemistry
Spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, were synthesized using an enantioselective organocatalytic approach. This methodology highlights the efficiency in constructing spirooxindole derivatives with high enantiopurity, offering a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-6-8-16(9-7-13)20-12-14(10-17(20)21)11-19-18(22)15-4-2-3-5-15/h6-9,14-15H,2-5,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKTLVKTUKRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.